![molecular formula C12H11ClN2O B102819 Chlorure de 1 phenyle de pyridine 4-aldoxime [French] CAS No. 19340-14-8](/img/structure/B102819.png)

Chlorure de 1 phenyle de pyridine 4-aldoxime [French]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

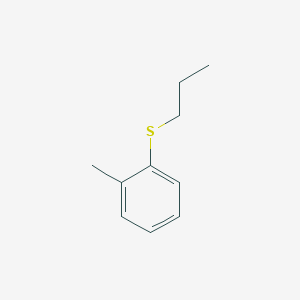

Chlorure de 1 phenyle de pyridine 4-aldoxime, also known as PAM-Cl, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the oxime family of compounds, which are known for their ability to reactivate acetylcholinesterase (AChE), an enzyme that is essential for proper nerve function. PAM-Cl has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Scientific Research Applications

Chlorure de 1 phenyle de pyridine 4-aldoxime [French] has been used extensively in scientific research, particularly in the fields of toxicology and pharmacology. Its ability to reactivate AChE makes it a valuable tool for studying the effects of nerve agents and other toxins that target this enzyme. It has also been used to study the effects of pesticides and other chemicals on the nervous system.

Mechanism of Action

Chlorure de 1 phenyle de pyridine 4-aldoxime [French] works by binding to the active site of AChE and reactivating the enzyme. This allows for the restoration of normal nerve function in cases where AChE has been inhibited by toxins or other chemicals. Chlorure de 1 phenyle de pyridine 4-aldoxime [French] has also been shown to have antioxidant properties, which may contribute to its ability to protect against oxidative stress in the nervous system.

Biochemical and Physiological Effects:

Chlorure de 1 phenyle de pyridine 4-aldoxime [French] has a wide range of biochemical and physiological effects, including the reactivation of AChE, the inhibition of lipid peroxidation, and the protection against oxidative stress. It has also been shown to have anti-inflammatory and anti-apoptotic properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of Chlorure de 1 phenyle de pyridine 4-aldoxime [French] is its ability to reactivate AChE, which makes it a valuable tool for studying the effects of nerve agents and other toxins on the nervous system. It is also relatively easy to synthesize and has a long shelf life. However, Chlorure de 1 phenyle de pyridine 4-aldoxime [French] does have some limitations. It can be toxic in high doses, and its reactivation of AChE may not be effective in all cases.

Future Directions

There are many potential future directions for research involving Chlorure de 1 phenyle de pyridine 4-aldoxime [French]. One area of interest is the development of new compounds that are more effective at reactivating AChE and protecting against oxidative stress. Another area of interest is the use of Chlorure de 1 phenyle de pyridine 4-aldoxime [French] as a tool for studying the effects of environmental toxins on the nervous system. Additionally, Chlorure de 1 phenyle de pyridine 4-aldoxime [French] may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Synthesis Methods

Chlorure de 1 phenyle de pyridine 4-aldoxime [French] can be synthesized using a variety of methods, but one of the most common involves the reaction of 4-cyanopyridine with phenylhydroxylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to yield Chlorure de 1 phenyle de pyridine 4-aldoxime [French].

properties

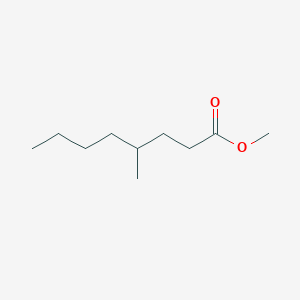

CAS RN |

19340-14-8 |

|---|---|

Product Name |

Chlorure de 1 phenyle de pyridine 4-aldoxime [French] |

Molecular Formula |

C12H11ClN2O |

Molecular Weight |

234.68 g/mol |

IUPAC Name |

(NE)-N-[(1-phenylpyridin-1-ium-4-yl)methylidene]hydroxylamine;chloride |

InChI |

InChI=1S/C12H10N2O.ClH/c15-13-10-11-6-8-14(9-7-11)12-4-2-1-3-5-12;/h1-10H;1H |

InChI Key |

OUVXTINDNVCUCI-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[N+]2=CC=C(C=C2)C=NO.[Cl-] |

SMILES |

C1=CC=C(C=C1)[N+]2=CC=C(C=C2)C=NO.[Cl-] |

Canonical SMILES |

C1=CC=C(C=C1)[N+]2=CC=C(C=C2)C=NO.[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B102744.png)

![7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B102754.png)